2-(4-Bromo-2-cyanophenoxy)acetic acid
Description
Properties
CAS No. |
609804-63-9 |
|---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
2-(4-bromo-2-cyanophenoxy)acetic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3H,5H2,(H,12,13) |
InChI Key |
ULCWOZJWDOARHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The following table compares 2-(4-Bromo-2-cyanophenoxy)acetic acid with structurally related compounds, emphasizing substituent effects:
Key Observations :
- Electron-Withdrawing (EW) vs. Electron-Donating (ED) Groups: The cyano group in the target compound (–CN) is significantly more electron-withdrawing than methoxy (–OCH₃) or chloro (–Cl) groups. This enhances the acidity of the acetic acid moiety compared to analogs with ED substituents .
- Substituent Position : Bromine at the para position (4-) in the target compound minimizes steric hindrance compared to meta (3-) substitution, as seen in 2-(3-Bromo-4-methoxyphenyl)acetic acid .
- Crystal Packing : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, hydrogen-bonded dimers (R₂²(8) motif) stabilize the crystal lattice . The target compound likely exhibits similar packing due to the –COOH group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Bromo-2-cyanophenoxy)acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via regioselective bromination and subsequent functionalization. For brominated phenylacetic acid derivatives, bromine in acetic acid is commonly used under controlled conditions (e.g., 60 mmol bromine in 60 mL acetic acid at room temperature for 1 hour, followed by purification via recrystallization) . Solvent choice (e.g., ethanol or methanol under reflux) and stoichiometric ratios are critical to minimize side reactions. Analytical techniques like HPLC and NMR are essential to confirm purity and regioselectivity .
Q. How can spectroscopic and crystallographic methods be employed to characterize the compound’s structure?
- Methodology : Single-crystal X-ray diffraction (using SHELX software for refinement) reveals molecular geometry, hydrogen-bonding patterns (e.g., centrosymmetric dimers with R₂²(8) motifs), and substituent effects on ring distortion . NMR (¹H/¹³C) and FT-IR confirm functional groups, while mass spectrometry validates molecular weight. For example, dihedral angles between the phenyl ring and acetic acid moiety (~78°) indicate steric or electronic effects .
Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?
- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 3–9) at 25–60°C for 24–72 hours. Degradation products are monitored via LC-MS. For brominated analogs, halogenated byproducts may form under alkaline conditions, requiring neutralization steps during storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model the electron-withdrawing effects of the bromo and cyano groups on the phenyl ring. Fukui indices identify electrophilic centers, guiding predictions of substitution sites. Experimental validation involves reacting the compound with amines or thiols under inert atmospheres, with reaction progress tracked via TLC .
Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond angles or disorder?
- Methodology : Discrepancies in bond angles (e.g., C–C–C angles deviating from 120° due to substituent electronic effects) are addressed by refining disorder models using SHELXL. High-resolution data (≤ 0.8 Å) and anisotropic displacement parameters improve accuracy. For example, the electron-withdrawing bromo group increases the C–C–C angle to 121.5°, while methoxy groups reduce it to 118.2° .
Q. How does the compound interact with biological targets, and what assays quantify its inhibitory effects?
- Methodology : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure binding affinity to enzymes/receptors. For brominated analogs, competitive assays using fluorescent probes (e.g., ANS for hydrophobic pockets) quantify displacement. In vitro cytotoxicity screens (e.g., MTT assay) assess IC₅₀ values, with SAR studies correlating substituent electronegativity to activity .
Q. What advanced separation techniques optimize enantiomeric purity for chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
